N-butyl-N-ethylcarbamoylchloride

Description

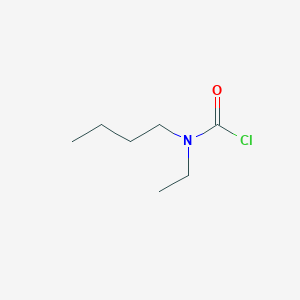

N-butyl-N-ethylcarbamoylchloride is a chemical compound with the molecular formula C7H14ClNO. It is a carbamoyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions to produce other valuable compounds .

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

N-butyl-N-ethylcarbamoyl chloride |

InChI |

InChI=1S/C7H14ClNO/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3 |

InChI Key |

GZNVFRIHZRYMFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Phosgene-Based Synthesis

The classical and most widely used method for preparing carbamoyl chlorides involves the reaction of the corresponding amine with phosgene (COCl₂). For this compound, the general reaction is:

$$

\text{N-butyl-N-ethylamine} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl}

$$

This reaction typically requires an inert solvent and a base to scavenge the generated hydrochloric acid.

Triphosgene as a Phosgene Substitute

Due to the toxicity and handling difficulties of phosgene, triphosgene (bis(trichloromethyl) carbonate) is often used as a safer solid alternative that releases phosgene in situ under reaction conditions. This method allows for controlled generation of carbamoyl chloride without the direct use of gaseous phosgene.

Detailed Preparation Methods

Preparation via Reaction of N-Butyl-N-Ethylamine with Phosgene

According to US Patent US4012436A, carbamoyl chlorides, including N-alkyl substituted derivatives, can be synthesized by reacting the corresponding amine with phosgene under controlled temperature and solvent conditions. The procedure involves:

- Dissolving N-butyl-N-ethylamine in an inert solvent such as benzene or acetonitrile.

- Cooling the solution to 0-5 °C.

- Adding phosgene gas slowly while maintaining the temperature.

- Stirring the mixture at ambient temperature for several hours to complete the reaction.

- Removing the solvent under reduced pressure.

- Purifying the crude product by distillation or chromatography.

This method yields high purity carbamoyl chloride with boiling points typically in the range of 70-80 °C under reduced pressure.

Use of Triphosgene and Sodium Bicarbonate in Organic Solvents

A novel process described in patent WO2007080430A1 demonstrates the preparation of carbamoyl chlorides using triphosgene and sodium bicarbonate in organic solvents such as toluene or dichloromethane. Key points include:

- Triphosgene acts as a phosgene equivalent, releasing phosgene in situ.

- Sodium bicarbonate serves as a mild inorganic base to neutralize HCl formed during the reaction.

- The reaction is carried out at ambient temperature.

- Dichloromethane as solvent provides excellent yields (>98%) and high purity products.

- This method avoids the hazards associated with direct phosgene handling.

Table 1: Effect of Base and Solvent on Yield of Carbamoyl Chloride

| Base | Solvent | Yield (%) | Notes |

|---|---|---|---|

| Triethylamine | Toluene | Moderate | Organic base, moderate yield |

| Sodium bicarbonate | Toluene | High | Inorganic base, better yield |

| Sodium bicarbonate | Dichloromethane | >98 | Best combination, high purity |

Data adapted from WO2007080430A1

Reaction Conditions and Optimization

Temperature Control

- Low temperatures (0-5 °C) during phosgene addition prevent side reactions and decomposition.

- Stirring at ambient temperature post-addition ensures complete conversion.

Solvent Choice

- Non-polar solvents such as benzene and toluene are traditional choices.

- Dichloromethane is preferred in triphosgene-based methods for better solubility and yield.

Base Selection

- Inorganic bases like sodium bicarbonate are preferred over organic bases for cost-effectiveness and safety.

- Bases neutralize HCl generated, preventing acid-catalyzed side reactions.

Summary of Preparation Methods

| Method | Reagents | Solvent | Base | Temperature (°C) | Yield (%) | Purity Notes |

|---|---|---|---|---|---|---|

| Phosgene with amine | N-butyl-N-ethylamine + phosgene | Benzene, acetonitrile | Triethylamine or none | 0-5 addition, RT stirring | High | High purity after distillation |

| Triphosgene + sodium bicarbonate | N-butyl-N-ethylamine + triphosgene | Dichloromethane, toluene | Sodium bicarbonate | Ambient | >98 | High purity, safer process |

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethylcarbamoylchloride primarily undergoes substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form carbamates and ureas .

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form ureas.

Alcohols: Reacts with alcohols to form carbamates.

Phenols: Reacts with phenols to form aryl carbamates.

The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols or phenols.

Scientific Research Applications

N-butyl-N-ethylcarbamoylchloride is used in various scientific research applications due to its reactivity and versatility :

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of drugs and diagnostic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-ethylcarbamoylchloride involves the nucleophilic attack on the carbonyl carbon of the carbamoyl chloride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

- N-methyl-N-ethylcarbamoylchloride

- N-butyl-N-methylcarbamoylchloride

- N-tert-butylcarbamoylchloride

Uniqueness

N-butyl-N-ethylcarbamoylchloride is unique due to its specific alkyl substituents, which influence its reactivity and the types of products formed. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

N-butyl-N-ethylcarbamoylchloride (C7H14ClNO) is a carbamoyl chloride compound that has garnered attention for its diverse applications in biological and chemical research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its highly electrophilic carbamoyl chloride group, which makes it reactive towards nucleophiles. This reactivity allows it to undergo various substitution reactions, forming stable products such as ureas, carbamates, and thiocarbamates when reacted with amines, alcohols, and thiols respectively.

The mechanism of action involves the formation of reactive intermediates that can interact with biological molecules. This property is exploited in the synthesis of pharmaceutical compounds and in the modification of biomolecules for research purposes.

1. Medicinal Chemistry

This compound is utilized in the synthesis of pharmaceutical compounds. Its ability to modify biomolecules makes it valuable in drug development processes. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties.

2. Agrochemical Development

The compound has also been investigated for its potential as an agrochemical. Research indicates that derivatives of this compound may possess herbicidal properties, making them candidates for crop protection .

Case Study 1: Synthesis of Ureas

A study demonstrated the successful synthesis of ureas from this compound through reactions with various primary and secondary amines. The resulting ureas exhibited significant biological activity, indicating the potential for further development into therapeutic agents.

Case Study 2: In Vitro Activity Against Trypanosomiasis

Recent research explored the trypanocidal activity of n-butyl derivatives against Trypanosoma cruzi. The study found that certain derivatives had promising inhibitory effects on trypomastigotes, with IC50 values comparable to established treatments . This suggests potential applications in treating Chagas disease.

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic routes for N-butyl-N-ethylcarbamoylchloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves the reaction of N-butyl-N-ethylamine with phosgene or its derivatives (e.g., triphosgene) under controlled conditions. Key variables include temperature (maintained at 0–5°C to minimize side reactions), solvent choice (e.g., anhydrous dichloromethane or toluene), and stoichiometric ratios. A molar excess of phosgene (1.2–1.5 equivalents) ensures complete conversion of the amine to the carbamoyl chloride . Yield optimization may involve quenching unreacted phosgene with dry ethanol and using inert atmospheres to prevent hydrolysis.

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound across different studies?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or degradation during analysis. To address this:

- Compare spectra under identical conditions (solvent, concentration, temperature).

- Validate purity via HPLC (e.g., using a C18 column with acetonitrile/water gradient) and cross-reference with high-resolution mass spectrometry (HRMS) .

- For IR, ensure anhydrous sample preparation to avoid hydrolysis artifacts. Computational modeling (e.g., DFT for predicted vibrational frequencies) can supplement experimental data .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent arrangement (e.g., butyl/ethyl groups) and carbamoyl chloride functionality.

- FT-IR : A strong carbonyl stretch near 1750–1800 cm confirms the C=O bond .

- Elemental analysis : Validate molecular formula (CHClNO) and purity.

- Mass spectrometry : ESI-MS or EI-MS to detect the molecular ion peak (expected m/z ~163.65) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with amines or alcohols. Key steps:

Optimize geometries of reactants and products.

Calculate electrostatic potential maps to identify electrophilic centers (e.g., carbonyl carbon).

Simulate solvent effects (PCM model for dichloromethane) .

Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or F NMR with fluorinated nucleophiles).

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Storage : Under inert gas (argon) at –20°C to prevent hydrolysis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate the mechanism of this compound in multi-step syntheses?

Methodological Answer:

- Introduce C at the carbonyl carbon to track acyl transfer via C NMR.

- Use N-labeled amines to study intermediate formation (e.g., urea derivatives).

- Conduct kinetic isotope effect (KIE) studies to distinguish rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

Basic: What solvent systems are compatible with this compound for use in peptide coupling reactions?

Methodological Answer:

Anhydrous, aprotic solvents (e.g., THF, DMF, or dichloromethane) are ideal. Avoid protic solvents (water, alcohols) to prevent hydrolysis. For biphasic reactions, use Schlenk techniques with molecular sieves to maintain dryness .

Advanced: How do steric effects from the butyl/ethyl groups influence the electrophilicity of this compound compared to simpler analogs (e.g., methyl derivatives)?

Methodological Answer:

Steric hindrance from branched alkyl groups reduces accessibility of the carbonyl carbon to nucleophiles. Compare reaction rates with methyl-substituted analogs using kinetic assays (e.g., competition experiments with aniline). Computational analysis (e.g., Hirshfeld surface analysis) quantifies steric bulk .

Basic: What degradation products form upon hydrolysis of this compound, and how can they be identified?

Methodological Answer:

Hydrolysis yields N-butyl-N-ethylcarbamic acid (unstable) and HCl. The acid rapidly decarboxylates to N-butyl-N-ethylamine and CO. Monitor via pH titration (for HCl) and GC-MS for amine detection .

Advanced: How can researchers design experiments to study the interaction of this compound with biological macromolecules (e.g., enzymes)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.